molecular formula C9H20O2 B8291058 6-Methoxy-6-methylheptan-2-ol

6-Methoxy-6-methylheptan-2-ol

Cat. No.: B8291058
M. Wt: 160.25 g/mol
InChI Key: SFKKKALXGOIRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-6-methylheptan-2-ol (C₉H₂₀O₂) is a branched secondary alcohol featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the 6th carbon and a hydroxyl (-OH) group at the 2nd position of a heptane backbone. The compound’s stereochemistry and branching may contribute to unique physical and chemical properties, such as boiling point, viscosity, and reactivity .

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

6-methoxy-6-methylheptan-2-ol

InChI

InChI=1S/C9H20O2/c1-8(10)6-5-7-9(2,3)11-4/h8,10H,5-7H2,1-4H3

InChI Key

SFKKKALXGOIRHQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
6-Methoxy-6-methylheptan-2-ol C₉H₂₀O₂ 160.26 (theoretical) Secondary alcohol, methoxy, methyl Branched chain with polar substituents
6-Methylheptan-3-ol C₈H₁₈O 130.23 Secondary alcohol Shorter chain, no methoxy group
6-Methyl-5-hepten-2-ol C₈H₁₆O 128.21 Secondary alcohol, alkene Unsaturated backbone, lower boiling point
2-Methyl-1-pentanol C₆H₁₄O 102.17 Primary alcohol Linear chain, higher reactivity
2-Methyl-6-methyleneoctan-2-ol C₁₀H₂₀O 156.27 Tertiary alcohol, methylene Longer chain, cyclic rigidity

Physical and Chemical Properties

  • Polarity and Solubility: The methoxy group in this compound enhances polarity compared to 6-Methylheptan-3-ol, likely improving solubility in ethanol (similar to 6-Methyl-5-hepten-2-one, which is soluble in 70% alcohol ). Unsaturated analogs like 6-Methyl-5-hepten-2-ol exhibit lower boiling points due to reduced van der Waals interactions .
  • Reactivity: Primary alcohols (e.g., 2-Methyl-1-pentanol ) oxidize more readily than secondary alcohols like this compound. The methoxy group may participate in ether-specific reactions, such as nucleophilic substitutions, absent in non-ether analogs.

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